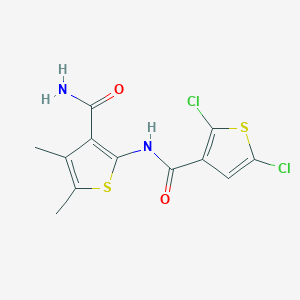

2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide

描述

属性

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S2/c1-4-5(2)19-12(8(4)10(15)17)16-11(18)6-3-7(13)20-9(6)14/h3H,1-2H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXLICEIABVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(SC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

Formation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved through the chlorination of thiophene-3-carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride.

Amidation Reaction: The 2,5-dichlorothiophene-3-carboxylic acid is then reacted with an amine, such as 4,5-dimethylthiophene-3-amine, under conditions that promote amide bond formation. This can be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, dechlorinated products.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.

科学研究应用

Biological Applications

Research has indicated several promising applications of this compound in biological contexts:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research indicates that compounds similar to 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide possess antioxidant properties. These compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative stress .

Anticancer Potential

The compound has shown potential in inhibiting cancer cell proliferation. Preliminary studies suggest that it may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the efficacy of thiophene derivatives in various applications:

-

Antibacterial Activity Study : A study evaluated a series of thiophene derivatives for their antibacterial activity using agar diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

Compound Name Zone of Inhibition (mm) MIC (µg/mL) Compound A 15 128 Compound B 20 256 -

Antioxidant Activity Assessment : In vitro assays demonstrated that certain thiophene derivatives could significantly reduce DPPH free radicals, indicating strong antioxidant potential .

Compound Name DPPH Scavenging Activity (%) Compound A 85 Compound B 75

作用机制

The mechanism of action of 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amide group and the thiophene rings allows for specific binding interactions with these targets, potentially affecting signaling pathways or metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ primarily in substituent groups on the thiophene ring or the amide side chain. Key examples include:

Key Research Findings and Data

Table 1: Antioxidant Activity of Selected Thiophene Derivatives

| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Reference |

|---|---|---|---|

| Compound 92a (cyanoacetamido derivative) | 58.2 | 56.9 | |

| Compound 92b (tetrahydrobenzo[b]thiophene) | 54.7 | 55.5 |

Table 2: Physicochemical Properties of Dichloro-Substituted Analogs

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | pKa |

|---|---|---|---|

| Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate | 372.27 | 1.385 | 11.50 |

生物活性

The compound 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various diseases.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 348.29 g/mol. The structure consists of a dichlorothiophene moiety linked to a dimethylthiophene through an amide bond, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Thiophene Rings : Utilizing standard synthetic routes for thiophenes, including halogenation and amination reactions.

- Amide Bond Formation : Reaction between the carboxylic acid derivative and an amine to form the desired amide.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, lung, and prostate cancer cells. These effects were observed at low micromolar concentrations, comparable to established chemotherapeutics like etoposide .

- Mechanism of Action : It is suggested that the compound may act as a topoisomerase II inhibitor, disrupting DNA replication in cancer cells . Additionally, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Preliminary assessments indicate potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial membrane integrity or inhibition of specific metabolic pathways.

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- Objective : To screen for antimicrobial activity.

- Methodology : Disc diffusion method was employed against selected bacterial strains.

- Findings : Some derivatives showed promising results with zones of inhibition comparable to standard antibiotics.

Data Summary

常见问题

Basic: What synthetic methodologies are optimal for preparing 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide?

A robust approach involves Knoevenagel condensation to introduce the dichlorothiophene moiety. Starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole generates an active methylene intermediate. Subsequent condensation with 2,5-dichlorothiophene-3-carbaldehyde in toluene, catalyzed by piperidine and acetic acid, yields the acrylamido derivative. Purification via recrystallization (e.g., ethanol) achieves yields of 72–94% . Key parameters include reaction time (5–6 hours) and solvent choice to minimize side reactions.

Basic: How can the structural integrity of the compound be confirmed post-synthesis?

Multimodal spectroscopy is critical:

- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹).

- ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.5 ppm).

- Mass spectrometry (HRMS/LC-MS) validates molecular weight and fragmentation patterns .

For crystalline derivatives, X-ray crystallography resolves intramolecular interactions, such as hydrogen bonds (N–H⋯O, C–H⋯O) and dihedral angles (e.g., 13.9° between aromatic rings) .

Advanced: How do substituents (e.g., Cl, methyl groups) influence biological activity?

Substituents modulate bioactivity via steric, electronic, and hydrogen-bonding effects :

- Chlorine atoms enhance lipophilicity and receptor binding. For example, ortho-chloro substitution reverses amide orientation, favoring intramolecular hydrogen bonds (e.g., N–H⋯O), which stabilize active conformations .

- Methyl groups at positions 4 and 5 increase steric bulk, potentially reducing off-target interactions. In anti-inflammatory studies, such substitutions correlate with reduced COX-2 IC₅₀ values .

SAR studies should combine computational docking (e.g., AutoDock) with in vitro assays to map substituent effects on target binding .

Advanced: What strategies resolve contradictions in biological data (e.g., antioxidant vs. cytotoxicity)?

Contradictions arise from assay-specific sensitivity and cellular context . For example:

- MTT assays (cell viability) may show cytotoxicity at high concentrations, masking antioxidant effects. Validate using multiple assays (e.g., DPPH for radical scavenging, ELISA for cytokine modulation) .

- Dose-response profiling identifies therapeutic windows. For instance, in anti-inflammatory studies, 10–50 µM doses suppress TNF-α without cytotoxicity, while >100 µM triggers apoptosis .

Mechanistic studies (e.g., ROS quantification, caspase-3 activation) clarify dual roles .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

- ADMET prediction (e.g., SwissADME) assesses solubility, permeability, and metabolic stability. For this compound, logP ~3.5 suggests moderate blood-brain barrier penetration.

- Molecular dynamics simulations (e.g., GROMACS) model interactions with CYP450 enzymes to predict metabolic hotspots (e.g., oxidation at the thiophene ring) .

- QSAR models prioritize analogs with electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance oxidative stability .

Basic: What purification techniques are recommended for scale-up synthesis?

- Reverse-phase HPLC (C18 column, methanol-water gradient) achieves >95% purity for analytical validation .

- Flash chromatography (silica gel, ethyl acetate/hexane) is cost-effective for gram-scale purification.

- Recrystallization (ethanol or acetonitrile) removes residual solvents and byproducts .

Advanced: What crystallographic insights inform formulation stability?

Crystal packing analysis reveals:

- Intermolecular hydrogen bonds (e.g., N–H⋯O between amide groups) enhance thermal stability (melting point >200°C) .

- Hydrophobic interactions (methyl-thiophene stacking) reduce hygroscopicity, critical for solid-dosage formulations .

Polymorph screening (via solvent evaporation or slurry methods) identifies stable crystalline forms for long-term storage .

Advanced: How to evaluate the compound’s mechanism in enzymatic inhibition?

- Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). For example, Lineweaver-Burk analysis can reveal binding to allosteric sites .

- Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to targets like cyclooxygenase-2 .

- Mutagenesis studies (e.g., Ala-scanning) identify critical residues for interaction, validated by IC₅₀ shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。